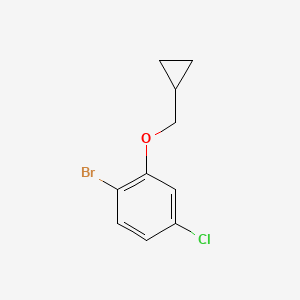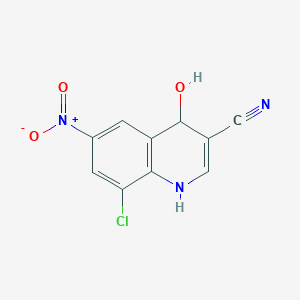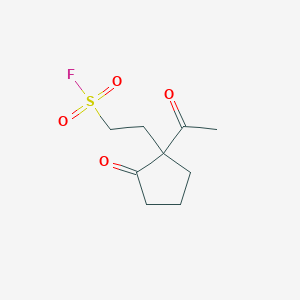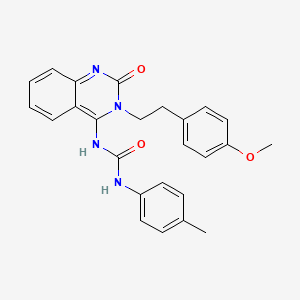
1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H10BrClO It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopropylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the cyclopropylmethoxy group. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Chlorination: Bromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form 1-bromo-4-chlorobenzene.
Cyclopropylmethoxylation: The final step involves the reaction of 1-bromo-4-chlorobenzene with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the cyclopropylmethoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of halogen atoms or the reduction of the aromatic ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Applications De Recherche Scientifique
1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(cyclopropylmethoxy)benzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Bromo-2-chloro-4-(cyclopropylmethoxy)benzene: Similar structure but different substitution pattern, affecting its chemical properties and uses.
4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene: Another isomer with different substitution positions, leading to unique reactivity and applications.
Uniqueness: 1-Bromo-4-chloro-2-(cyclopropylmethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required .
Propriétés
Formule moléculaire |
C10H10BrClO |
|---|---|
Poids moléculaire |
261.54 g/mol |
Nom IUPAC |
1-bromo-4-chloro-2-(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C10H10BrClO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
CQRIUULSDCIIDY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=CC(=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14110365.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110378.png)


![2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid](/img/structure/B14110398.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B14110400.png)
![methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate](/img/structure/B14110401.png)
![2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110406.png)



![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110435.png)
![but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B14110437.png)
